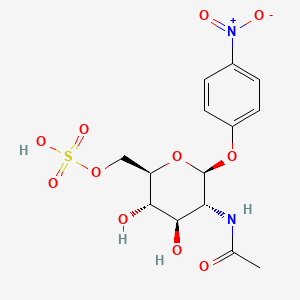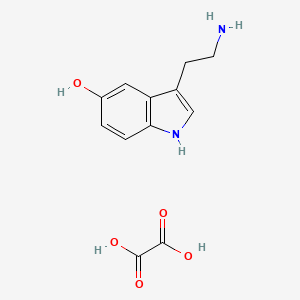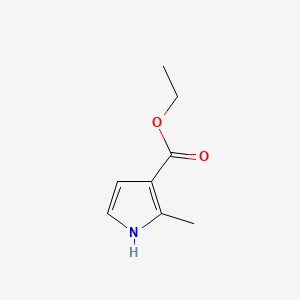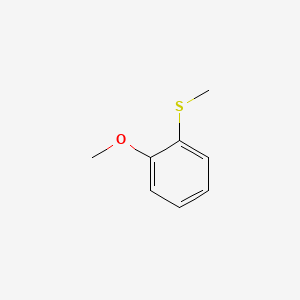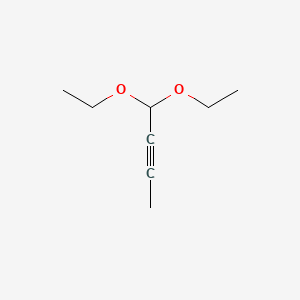
1-Bromo-4-fenilsulfanylbenceno
Descripción general
Descripción
1-Bromo-4-phenylsulfanylbenzene is a useful research compound. Its molecular formula is C12H9BrS and its molecular weight is 265.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-4-phenylsulfanylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220074. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-phenylsulfanylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-phenylsulfanylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Bromo-4-fenilsulfanylbenceno: es un reactivo versátil en la síntesis orgánica. Sirve como bloque de construcción para crear moléculas complejas debido a su átomo de bromo reactivo, que puede sufrir diversas reacciones de sustitución . Su grupo fenilsulfanyl puede actuar como un grupo director en reacciones de acoplamiento catalizadas por metales, facilitando la formación de enlaces carbono-azufre .
Investigación Farmacéutica
En la investigación farmacéutica, This compound se utiliza para sintetizar compuestos basados en sulfonamidas. Estas moléculas son conocidas por sus propiedades antimicrobianas y se utilizan en el desarrollo de nuevos antibióticos . La capacidad del compuesto para introducir una porción fenilsulfanyl en los candidatos a fármacos puede mejorar su actividad biológica.
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de semiconductores orgánicos y tintes fluorescentes. Su incorporación a polímeros puede conducir a materiales con propiedades electrónicas únicas adecuadas para su uso en diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .
Investigación Química
This compound: se utiliza a menudo en la investigación química para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas. Su estructura bien definida y su reactividad lo convierten en un candidato ideal para estudios mecanísticos en reacciones de bromación y acoplamiento cruzado .
Aplicaciones Industriales
En el sector industrial, este compuesto se emplea en la síntesis de productos químicos finos e intermedios. Sus aplicaciones van desde la producción de agroquímicos hasta la fabricación de tintes y pigmentos, donde sus funcionalidades de bromo y azufre se aprovechan para diversas transformaciones químicas .
Investigación Ambiental
Debido a su estabilidad e interacciones bien caracterizadas con diversos sustratos, This compound se utiliza en la investigación ambiental para modelar el comportamiento de compuestos orgánicos similares en los ecosistemas. Ayuda a comprender el destino ambiental de los contaminantes orgánicos bromados.
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-4-phenylsulfanylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in a wide range of organic compounds, and its reactivity plays a crucial role in many chemical reactions .
Mode of Action
1-Bromo-4-phenylsulfanylbenzene interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS). In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring. This interaction generates a positively charged intermediate, known as an arenium ion . In the second step of the reaction, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction involving 1-Bromo-4-phenylsulfanylbenzene affects the biochemical pathway of aromatic compound synthesis. The introduction of the bromine atom to the benzene ring can lead to the formation of various downstream products, depending on the specific conditions and reactants present .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 265169, density of 15±01 g/cm3, and boiling point of 3556±250 °C at 760 mmHg , suggest that it may have significant bioavailability.
Result of Action
The result of the action of 1-Bromo-4-phenylsulfanylbenzene is the formation of a brominated benzene ring. This reaction can lead to the synthesis of a wide range of brominated organic compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 1-Bromo-4-phenylsulfanylbenzene can be influenced by various environmental factors. For instance, the rate and outcome of the EAS reaction can be affected by the presence of catalysts, the temperature, and the pH of the reaction environment . Additionally, the stability and efficacy of the compound can be influenced by storage conditions, such as temperature and humidity .
Propiedades
IUPAC Name |
1-bromo-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKUVWFRUQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309951 | |
| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65662-88-6 | |
| Record name | 65662-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL PHENYL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







